
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group and a trifluoromethyl group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the hydroxylation of cyclohexane to form 4-hydroxycyclohexanol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Formation of the Prop-2-en-1-one Backbone: The final step involves the condensation of the hydroxycyclohexyl intermediate with an appropriate aldehyde or ketone to form the prop-2-en-1-one structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-one backbone can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-oxocyclohexyl-2-(trifluoromethyl)prop-2-en-1-one.
Reduction: Formation of 1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)propane.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)-2-(trifluoromethyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Hydroxycyclohexyl)-2-(methyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-(4-Hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one is unique due to the presence of both a hydroxycyclohexyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
850535-84-1 |
|---|---|
Formule moléculaire |
C10H13F3O2 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
1-(4-hydroxycyclohexyl)-2-(trifluoromethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-6(10(11,12)13)9(15)7-2-4-8(14)5-3-7/h7-8,14H,1-5H2 |
Clé InChI |
JHHGXSLMRHCQFO-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)C1CCC(CC1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


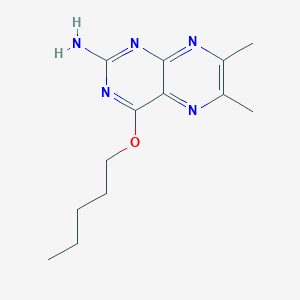
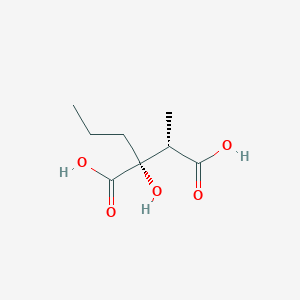
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
dimethyl-](/img/structure/B14190750.png)
![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)

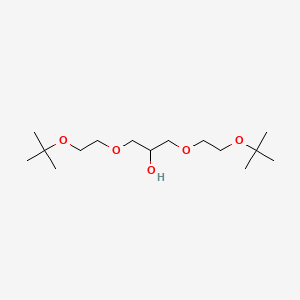
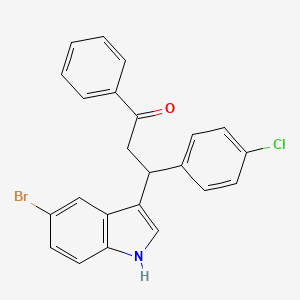
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
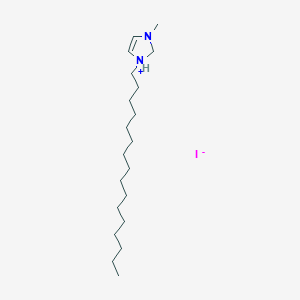
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
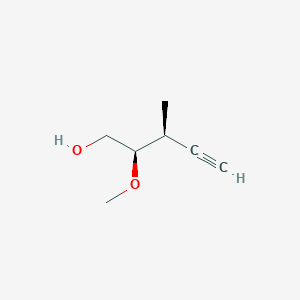
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)

